Fortimicin B is an aminoglycoside antibiotic that belongs to a class of compounds known for their effectiveness against a variety of bacterial infections. It was first isolated from the fermentation of the actinomycete Micromonospora olivoasterospora and is structurally related to other aminoglycosides, such as gentamicin and amikacin. Fortimicin B is particularly noted for its activity against Gram-negative bacteria, including strains resistant to other antibiotics.
Fortimicin B is derived from Micromonospora olivoasterospora, a soil bacterium known for producing several biologically active compounds. This antibiotic falls under the classification of aminoglycosides, which are characterized by their amino sugar components linked to an aminocyclitol core. Other members of this class include streptomycin, neomycin, and tobramycin, all of which share similar mechanisms of action but differ in their specific antibacterial spectra and pharmacological properties.
Another method includes selective hydrolysis using sodium bicarbonate in aqueous methanol, yielding various carbamate derivatives . The purification and isolation of these derivatives typically involve chromatographic techniques, such as silica gel chromatography, which separates the desired compounds based on their polarity.
The molecular structure of Fortimicin B consists of a complex arrangement of amino sugars and an aminocyclitol nucleus. The chemical formula for Fortimicin B is C₁₉H₃₈N₄O₁₃, with a molecular weight of approximately 426.54 g/mol. The structure features multiple hydroxyl groups and amino groups that contribute to its solubility and biological activity.
The stereochemistry of Fortimicin B has been confirmed through techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which provide detailed insights into its three-dimensional conformation .
Fortimicin B undergoes various chemical reactions that modify its structure and enhance its antibacterial properties. For instance, reactions involving acylation can lead to the formation of 4-N-acylfortimicins, which exhibit increased antibacterial activity compared to the parent compound .
Additionally, the conversion of Fortimicin B into its derivatives through demethylation or carbamoylation has been explored. These reactions typically require specific reagents and conditions, such as the use of sodium bicarbonate or ethyl chloroformate under controlled temperatures .
Fortimicin B exerts its antibacterial effects primarily by binding to the bacterial ribosome, specifically the 30S subunit. This binding interferes with protein synthesis by inducing misreading of messenger RNA, leading to the production of nonfunctional or toxic proteins. The resultant disruption in protein synthesis ultimately causes bacterial cell death.
Research indicates that Fortimicin B is particularly effective against strains of Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections . Its mechanism also involves enhanced uptake in bacterial cells due to its positive charge at physiological pH, facilitating greater interaction with negatively charged bacterial membranes.
Fortimicin B is a white to off-white powder that is soluble in water due to its polar functional groups. Its melting point is reported to be around 190 °C. The compound exhibits stability under acidic conditions but may degrade under alkaline environments.
Chemical analyses reveal that Fortimicin B has a high affinity for binding sites on ribosomal RNA, which is crucial for its mechanism of action. Spectroscopic methods such as infrared spectroscopy have shown characteristic absorption bands corresponding to hydroxyl (–OH) and amine (–NH) groups .
Fortimicin B is primarily used in clinical settings as an antibiotic for treating serious infections caused by Gram-negative bacteria. Its efficacy against resistant strains makes it a valuable option in antibiotic therapy. Additionally, Fortimicin B serves as a model compound in research aimed at developing new aminoglycoside antibiotics with improved pharmacological profiles.
In veterinary medicine, Fortimicin B is utilized for treating infections in livestock due to its broad-spectrum activity against various pathogens . Its role in agricultural applications also highlights its importance beyond human health.
Fortimicin B (C~15~H~32~N~4~O~5~) is a pseudodisaccharide aminoglycoside antibiotic characterized by two linked cyclic subunits: the aminocyclitol fortamine and the aminosugar 6-epi-purpurosamine B [5] [7]. The fortamine moiety exhibits a unique chiro-inositol-derived structure with 1,4-diamino functionality, distinguishing it from streptidine (found in streptomycin) or 2-deoxystreptamine (in gentamicin). Its stereochemistry includes three chiral centers (1R,2S,3S,4R), with the ring adopting a stable chair conformation confirmed by NMR nuclear Overhauser effect (NOE) data [2]. Unlike neomycin or kanamycin-class aminoglycosides, fortamine incorporates both N-methyl (at C-1) and O-methyl (at C-5) groups, enhancing its resistance to enzymatic deactivation [5] [7].
Fortimicin B shares its pseudodisaccharide backbone with Fortimicin A but lacks the latter’s C-1” N-glycyl substitution on the purpurosamine moiety (Table 1). This structural divergence reduces Fortimicin B’s polarity and alters its interaction with bacterial rRNA targets [5] [7]. Among aminocyclitol antibiotics, Fortimicin B’s fortamine resembles gentamicin’s purpurosamine in ring oxidation state but differs in its methylation pattern and amine positioning. These features confer resistance to acetyltransferases [AAC(3)] that deactivate gentamicin [3] [5].
Table 1: Key Structural Differences Between Fortimicin B and Related Compounds
Compound | Aminocyclitol Moiety | Sugar Moiety | C-1" Modification | Molecular Formula |
---|---|---|---|---|
Fortimicin B | Fortamine | 6-epi-Purpurosamine B | -H | C~15~H~32~N~4~O~5~ |
Fortimicin A | Fortamine | 6-epi-Purpurosamine B | -Glycyl | C~17~H~35~N~5~O~6~ |
Gentamicin C1 | 2-Deoxystreptamine | Garosamine + Purpurosamine | -CH~3~ (at C-6') | C~21~H~43~N~5~O~7~ |
The α-glycosidic bond between fortamine (C-4) and 6-epi-purpurosamine B’s anomeric carbon (C-1’) is critical for bioactivity. Purpurosamine’s stereochemistry—specifically its 6-epi configuration—enables optimal hydrogen bonding with the bacterial ribosome’s A-site [5] [7]. Recent synthetic advances (e.g., gold(I)-catalyzed glycosylation) confirm that altering this linkage reduces antibacterial efficacy by >100-fold [6].
¹H and ¹³C NMR spectroscopy unequivocally assigns Fortimicin B’s functional groups and stereochemistry (Table 2). Key ¹H NMR signals include the fortamine H-1 doublet at δ 3.05 ppm (indicating -NCH~3~) and the anomeric proton doublet at δ 4.75 ppm (J = 3.8 Hz, confirming α-glycosidic linkage) [5] [7]. ¹³C NMR resolves fortamine C-5 at δ 80.2 ppm (bearing -OCH~3~) and purpurosamine C-1’ at δ 102.4 ppm. DEPT-135 spectra verify two N-methyl groups (δ 27.8 and 41.2 ppm) and one methoxy group (δ 58.9 ppm) [7].
Table 2: Key NMR Assignments for Fortimicin B (D~2~O, 500 MHz)
Atom | δ~¹H~ (ppm) | Multiplicity | δ~¹³C~ (ppm) | Group |
---|---|---|---|---|
Fortamine C-1 | 3.05 | d (6.0 Hz) | 51.8 | -NCH~3~ |
Fortamine C-5 | 3.42 | m | 80.2 | -OCH~3~ |
Purpurosamine C-1' | 4.75 | d (3.8 Hz) | 102.4 | Anomeric carbon |
-OCH~3~ | 3.31 | s | 58.9 | Methoxy |
-NCH~3~ | 2.45 | s | 41.2 | N-Methyl |
High-resolution LC-ESI-ion trap-MS/MS characterizes Fortimicin B (MW 348.4 g/mol) via [M+H]⁺ ion at m/z 349.2. Fragmentation follows three pathways (Fig. 1):
Table 3: Characteristic MS/MS Fragments of Fortimicin B
m/z | Ion Formula | Fragment Origin | Proposed Structure |
---|---|---|---|
349.2 | [C~15~H~33~N~4~O~5~]⁺ | Molecular ion | Intact protonated molecule |
317.2 | [C~14~H~29~N~4~O~4~]⁺ | -OCH~3~ loss | Demethylated fragment |
173.1 | [C~8~H~17~N~2~O~2~]⁺ | Fortamine moiety | Cyclitol fragment |
175.1 | [C~7~H~15~N~2~O~3~]⁺ | Purpurosamine moiety | Sugar fragment |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7